1-(5-Amino-2,4-dimethylphenyl)ethanone
Overview
Description
1-(5-Amino-2,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring, along with an ethanone group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2,4-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylaniline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(5-Amino-2,4-dimethylphenyl)ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1-(5-Amino-2,4-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Amino-2,4-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and other interactions with biological targets, while the ethanone group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Lacks the amino group, resulting in different chemical and biological properties.
1-(3,4-Dimethylphenyl)ethanone: The position of the methyl groups affects the compound’s reactivity and interactions.
1-(2,5-Dimethylphenyl)ethanone: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 1-(5-Amino-2,4-dimethylphenyl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and potential biological activity. The specific substitution pattern on the benzene ring also contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-amino-2,4-dimethylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCJSMHHEABGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985269 | |
Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6670-71-9, 13621-22-2 | |
Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Amino-2',4'-dimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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